3-chloro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide
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Overview
Description
3-Chloro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide is a complex organic compound characterized by its unique molecular structure, which includes a chloro group, a hydroxyl group, and a sulfonamide group attached to an indene ring system[_{{{CITATION{{{_1{2-CHLORO-N-[(1R,2R)-1-HYDROXY-2,3-DIHYDRO-1H-INDEN-2-YL]-6H-THIENO2,3 ...
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the indene core. One common approach is the Friedel-Crafts alkylation of indene with chloroform in the presence of a strong Lewis acid catalyst, such as aluminum chloride
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors, depending on the desired production volume. Process optimization, including the control of reaction temperature, pressure, and catalyst concentration, is crucial to achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium hydroxide or ammonia.
Major Products Formed:
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Production of reduced forms of the compound.
Substitution: Generation of derivatives with different substituents on the aromatic ring.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: Its unique properties make it valuable in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-chloro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
2-Chloro-N-[(1R,2R)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]-6H-thieno[2,3-b]pyridine
3-Chloro-N-[(1R,2R)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]benzamide
2-Chloro-N-[(1R,2R)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]benzenesulfonamide
Uniqueness: 3-Chloro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
3-chloro-N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S/c17-14-6-3-7-15(8-14)22(20,21)18-11-16(19)9-12-4-1-2-5-13(12)10-16/h1-8,18-19H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSQZBGYIKBRCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(CNS(=O)(=O)C3=CC(=CC=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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